molecular formula C13H20O2 B12282414 6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-propanoate CAS No. 65416-30-0

6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-propanoate

Cat. No.: B12282414
CAS No.: 65416-30-0
M. Wt: 208.30 g/mol
InChI Key: VFZVKWGNULCLCW-UHFFFAOYSA-N
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Description

3,7-dimethyloct-6-en-1-yn-3-yl propionate is an organic compound that belongs to the class of esters. It is derived from the esterification of 3,7-dimethyloct-6-en-1-yn-3-ol with propionic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyloct-6-en-1-yn-3-yl propionate typically involves the esterification of 3,7-dimethyloct-6-en-1-yn-3-ol with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:

    Temperature: 60-80°C

    Solvent: Toluene or dichloromethane

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of 3,7-dimethyloct-6-en-1-yn-3-yl propionate can be scaled up using continuous flow reactors. The use of a continuous flow reactor allows for better control over reaction conditions and improved yield. The process involves:

    Reactants: 3,7-dimethyloct-6-en-1-yn-3-ol and propionic acid

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Temperature: 70-80°C

    Pressure: Atmospheric pressure

    Solvent: Toluene

    Reaction Time: Continuous flow for several hours

Chemical Reactions Analysis

Types of Reactions

3,7-dimethyloct-6-en-1-yn-3-yl propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Propionic acid and 3,7-dimethyloct-6-en-1-yn-3-oic acid.

    Reduction: 3,7-dimethyloct-6-en-1-yn-3-ol.

    Substitution: 3,7-dimethyloct-6-en-1-yn-3-yl alcohol and sodium propionate.

Scientific Research Applications

3,7-dimethyloct-6-en-1-yn-3-yl propionate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Widely used in the fragrance industry for its pleasant aroma and as a masking agent for unpleasant odors.

Mechanism of Action

The mechanism of action of 3,7-dimethyloct-6-en-1-yn-3-yl propionate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The ester group can be hydrolyzed by esterases in the body, releasing the active alcohol and propionic acid.

    Pathways: The released alcohol can interact with cellular membranes, affecting membrane fluidity and permeability. The propionic acid can participate in metabolic pathways, including the citric acid cycle.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-dimethyloct-6-en-1-yn-3-yl acetate
  • 3,7-dimethyloct-6-en-1-yn-3-yl butyrate
  • 3,7-dimethyloct-6-en-1-yn-3-yl formate

Comparison

  • 3,7-dimethyloct-6-en-1-yn-3-yl acetate: Similar structure but with an acetate group instead of a propionate group. It has a slightly different aroma profile and is used in different fragrance formulations.
  • 3,7-dimethyloct-6-en-1-yn-3-yl butyrate: Contains a butyrate group, leading to a different set of chemical properties and applications. It is used in the flavor industry.
  • 3,7-dimethyloct-6-en-1-yn-3-yl formate: Has a formate group, making it more reactive in certain chemical reactions. It is used as an intermediate in organic synthesis.

3,7-dimethyloct-6-en-1-yn-3-yl propionate stands out due to its unique combination of chemical properties, making it versatile for various applications in fragrance, biology, and industry.

Properties

CAS No.

65416-30-0

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3,7-dimethyloct-6-en-1-yn-3-yl propanoate

InChI

InChI=1S/C13H20O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h2,9H,6,8,10H2,1,3-5H3

InChI Key

VFZVKWGNULCLCW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C)(CCC=C(C)C)C#C

Origin of Product

United States

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